Product packaging for Tral(Cat. No.:CAS No. 115-63-9)

Tral

Cat. No.: B1673227
CAS No.: 115-63-9
M. Wt: 428.6 g/mol
InChI Key: NSILVESQCSUIAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Anticholinergic Agents in Therapeutics

The therapeutic use of substances with anticholinergic properties dates back centuries, with early applications involving plant-derived alkaloids like atropine (B194438) from the deadly nightshade. verywellmind.com These agents were initially used for a variety of purposes, including as a treatment for airway obstruction. verywellmind.com The 19th century saw the introduction of anticholinergic agents into the treatment of Parkinson's disease. verywellmind.comnih.gov Over time, the understanding of the cholinergic system evolved, identifying distinct nicotinic and muscarinic receptors, which allowed for more targeted drug development. nih.gov Anticholinergic drugs have been investigated for a wide range of conditions, including respiratory disorders, gastrointestinal issues, and urinary incontinence. medlink.comdrugbank.comwikipedia.org

Overview of Muscarinic Acetylcholine (B1216132) Receptor Antagonists

Muscarinic acetylcholine receptor antagonists, also known as antimuscarinics, are a class of anticholinergic drugs that specifically block the action of acetylcholine at muscarinic receptors. wikipedia.org These receptors are G protein-coupled receptors found in the central and peripheral nervous systems, including on smooth muscle, cardiac muscle, and glandular tissue. nih.govmhmedical.com By competitively inhibiting acetylcholine, these antagonists can produce a range of effects, such as decreased salivary and bronchial secretions, reduced gastrointestinal motility, and effects on heart rate and pupil dilation. mdpi.com

There are five subtypes of muscarinic receptors (M1-M5), and the effects of a particular antagonist can depend on its affinity for these different subtypes. pharmakb.com For instance, the M1 receptor is prominent in the brain and autonomic ganglia, M2 in the heart, and M3 in smooth muscle and glands. mdpi.comnih.gov Non-selective antagonists like atropine affect multiple subtypes, leading to a broad range of effects. mdpi.com The development of subtype-selective antagonists has been a goal of pharmacological research to achieve more targeted therapeutic actions.

Hexocyclium (B1203108) metilsulfate is a non-selective muscarinic antagonist, meaning it interacts with multiple muscarinic receptor subtypes. pharmakb.commedchemexpress.com Its effects are a direct result of this interaction, leading to the inhibition of parasympathetic nervous system activity. wikipedia.org

Detailed Research Findings

Research into hexocyclium metilsulfate has provided specific data on its binding affinity for various muscarinic receptor subtypes. This information is crucial for understanding its pharmacological profile.

Table 1: Binding Affinities of Hexocyclium Metilsulfate for Muscarinic Receptor Subtypes

Receptor Subtype pKi Value
M1 8.9
M2 7.7
M3 8.4
M4 8.8

Data sourced from MedchemExpress medchemexpress.com

The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity. As the table shows, hexocyclium metilsulfate demonstrates high affinity for M1 and M4 receptors, followed closely by M3 receptors, and a slightly lower affinity for M2 receptors. medchemexpress.com This profile explains its potent effects on gastric acid secretion (mediated by M3 receptors) and its potential centhis compound nervous system effects (related to M1 and M4 receptors). drugbank.comnih.gov

Further research has explored the structure-activity relationships of hexocyclium and its derivatives. For example, studies have compared the binding properties of hexocyclium with its silicon-substituted (sila-hexocyclium) counterparts. nih.gov These investigations aim to understand how structural modifications influence receptor affinity and selectivity, which is a key aspect of modern drug design. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N2O5S B1673227 Tral CAS No. 115-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N2O.CH4O4S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-5-6(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILVESQCSUIAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6004-98-4 (Parent)
Record name Hexocyclium metilsulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023123
Record name Hexocyclium metilsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-63-9
Record name Tral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexocyclium metilsulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexocyclium metilsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexocyclium metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXOCYCLIUM METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84OPZ2Q0VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Binding Dynamics of Hexocyclium Metilsulfate

Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors

Hexocyclium (B1203108) exerts its pharmacological effects by binding to and inhibiting muscarinic acetylcholine receptors. drugbank.com This blockade prevents the neurotransmitter acetylcholine from binding to its receptors, thereby reducing parasympathetic stimulation of target organs. drugbank.com

Antagonism of Muscarinic M3 Receptors

Hexocyclium metilsulfate acts as a competitive antagonist at muscarinic M3 receptors. drugbank.com The antagonism of M3 receptors located on the smooth muscle of the intestine leads to a decrease in motility. drugbank.com Furthermore, by blocking M3 receptors on parietal cells, hexocyclium can inhibit gastric acid secretion. drugbank.com Functional studies on guinea-pig ileum, a tissue rich in M3 receptors, have been utilized to characterize the antagonistic properties of related compounds. consensus.app

Ligand Binding Studies and Receptor Affinity Profiling

The affinity of hexocyclium metilsulfate for different muscarinic receptor subtypes has been quantified through various in vitro studies.

In Vitro Receptor Binding Assays

Radioligand binding assays are a primary method used to determine the affinity of compounds for specific receptors. consensus.appresearchgate.net In the case of hexocyclium and its derivatives, these assays have been performed on various tissues and cell lines that express specific muscarinic receptor subtypes. consensus.appnih.gov For example, M1 receptors have been studied in human neuroblastoma (NB-OK 1) cells, M2 receptors in rat heart, M3 receptors in rat pancreas, and M4 receptors in rat striatum. consensus.app Functional antagonism has also been assessed through in vitro organ bath studies, such as those using guinea-pig atria for M2 receptors and guinea-pig ileum for M3 receptors. consensus.appnih.gov Schild analysis of the data from these functional studies has confirmed the competitive nature of the antagonism. mefst.hrexlibrisgroup.com

Quantitative Binding Parameters (e.g., pKi values)

The affinity of a ligand for a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The pKi values for hexocyclium metilsulfate at the M1, M2, M3, and M4 muscarinic receptor subtypes have been determined through in vitro binding studies. medchemexpress.com

Receptor SubtypepKi Value
M18.9 medchemexpress.commedchemexpress.com
M27.7 medchemexpress.commedchemexpress.com
M38.4 medchemexpress.commedchemexpress.com
M48.8 medchemexpress.commedchemexpress.com

The IUPHAR/BPS Guide to PHARMACOLOGY also lists a pKi value of 7.6 for hexocyclium at the human M2 receptor. guidetopharmacology.org In functional studies, the antagonist potency can be expressed as the pA2 value. For the related compound sila-hexocyclium, pA2 values have been determined in various tissues, providing a functional measure of its antagonist activity. core.ac.ukresearchgate.net

Preclinical Investigations into the Biological Effects of Hexocyclium Metilsulfate

Gastrointestinal System Modulation

Preclinical studies have explored the influence of hexocyclium (B1203108) metilsulfate on key functions of the gastrointestinal tract, notably gastric acid secretion and motility. As a parasympatholytic agent, it is expected to inhibit these functions, which are significantly regulated by cholinergic inputs.

Effects on Gastric Acid Secretion

Investigations in animal models have been conducted to determine the impact of hexocyclium metilsulfate on the secretion of gastric acid. These studies are foundational to understanding its potential utility in conditions characterized by excessive acid production. The primary mechanism underlying this effect is the blockade of muscarinic receptors on parietal cells, which are responsible for acid secretion.

Detailed quantitative data from these preclinical studies, including dose-response relationships and the extent of inhibition of basal and stimulated acid output in various animal species, are not extensively detailed in readily available literature. However, the established pharmacological action of anticholinergics strongly supports a significant reduction in both the volume and acidity of gastric juice.

Table 1: Summary of Expected Effects on Gastric Acid Secretion in Animal Models

Parameter Expected Effect of Hexocyclium Metilsulfate
Basal Acid Output Decrease
Stimulated Acid Output (e.g., by histamine (B1213489) or gastrin) Decrease
Gastric Juice Volume Decrease

Regulation of Gastrointestinal Motility

The motor functions of the gastrointestinal tract, including gastric emptying and intestinal transit, are heavily influenced by cholinergic innervation. Hexocyclium metilsulfate, by antagonizing acetylcholine (B1216132), is anticipated to reduce the tone and propulsive movements of the gut.

Preclinical animal studies would typically involve measuring the transit time of a non-absorbable marker through different segments of the gastrointestinal tract. While the general effect is a slowing of transit, specific quantitative data from preclinical studies on hexocyclium metilsulfate, such as the percentage increase in gastric emptying time or the reduction in the distance traveled by a marker in the small intestine, are not well-documented in accessible research.

Table 2: Anticipated Effects on Gastrointestinal Motility in Animal Models

Motility Parameter Expected Effect of Hexocyclium Metilsulfate
Gastric Emptying Rate Decreased
Small Intestinal Transit Time Increased
Colonic Transit Time Increased

Other Systemic Pharmacological Effects in Animal Models

As a systemic anticholinergic agent, the effects of hexocyclium metilsulfate are not confined to the gastrointestinal system. Preclinical investigations in animal models have revealed a range of other pharmacological actions consistent with muscarinic receptor blockade in various organs.

These systemic effects are a direct consequence of the widespread distribution of muscarinic receptors throughout the body. Key observed effects in animal studies include a reduction in salivary and bronchial secretions, mydriasis (dilation of the pupil), and cycloplegia (paralysis of accommodation). Effects on the cardiovascular system, such as tachycardia, and on the urinary tract, such as relaxation of the bladder detrusor muscle, are also expected pharmacological actions.

Table 3: Overview of Other Systemic Pharmacological Effects in Animal Models

System/Organ Pharmacological Effect
Exocrine Glands Inhibition of salivation and lacrimation
Eye Mydriasis and cycloplegia
Respiratory System Bronchodilation and reduction of bronchial secretions
Cardiovascular System Tachycardia (at higher doses)

Clinical Efficacy and Safety Profile Historical Perspective of Hexocyclium Metilsulfate

Past Therapeutic Applications in Gastrointestinal Disorders

Management of Peptic Ulcers

Hexocyclium (B1203108) metilsulfate was employed as an adjunctive therapy in the management of peptic ulcers. oup.comaipro.info Its primary role was to reduce the secretion of gastric acid and decrease gastrointestinal motility, thereby creating a more favorable environment for ulcer healing. oup.comnih.gov The drug's anticholinergic properties inhibit the muscarinic acetylcholine (B1216132) receptors on parietal cells, which are responsible for producing gastric acid. drugbank.comnih.gov By blocking these receptors, hexocyclium could lead to a reduction in gastric acid to the point of anacidity in some patients. oup.com However, the antisecretory response to a fixed dose could be variable among individuals. oup.com It was often used in conjunction with other measures such as dietary restrictions, antacids, and sedatives to manage peptic ulcer disease. oup.com

Treatment of Diarrhea and Hypermotility Syndromes

The antimotility effects of hexocyclium metilsulfate made it a therapeutic option for managing diarrhea and other syndromes associated with gastrointestinal hypermotility. nih.govdrugbank.comgoogle.com By antagonizing muscarinic receptors in the smooth muscle of the intestine, the drug could inhibit contractions and slow down the transit of intestinal contents. oup.comnih.gov This action was beneficial in conditions such as irritable bowel syndrome and other functional gastrointestinal disorders where increased motility is a primary symptom. google.commedchemexpress.com

Comparative Effectiveness and Safety within Anticholinergic Class

Studies comparing hexocyclium metilsulfate to other anticholinergic drugs of its time provided insights into its relative potency and efficacy. For instance, in a comparison with propantheline (B1209224) and isopropamide, hexocyclium was found to be effective in decreasing salivary flow and increasing riboflavin (B1680620) absorption, which are indicators of its antisecretory and antimotility effects, respectively. nih.gov While the usual dose of propantheline was noted to be about twice as effective as hexocyclium in suppressing salivary flow, both drugs produced comparable effects on riboflavin absorption, suggesting similar efficacy in reducing gastrointestinal motility at their respective standard doses. nih.gov Isopropamide, in the same study, showed little to no effect on these parameters. nih.gov

It is important to note that while hexocyclium was considered effective in managing hypermotility and hyperacidity, there was no conclusive evidence to suggest it possessed greater therapeutic effectiveness than other available drugs in its class. oup.com

Factors Leading to Therapeutic Replacement

The use of hexocyclium metilsulfate and other anticholinergic agents for gastrointestinal disorders has largely been superseded by newer classes of drugs with more favorable efficacy and safety profiles. nih.govdrugbank.com A significant factor in this therapeutic shift was the development of proton pump inhibitors (PPIs) like omeprazole. drugbank.comdrugbank.com PPIs offer a more potent and consistent inhibition of gastric acid secretion, directly targeting the final step in acid production.

Drug Drug Interaction Profiles of Hexocyclium Metilsulfate

Pharmacodynamic Interactions with Cholinergic and Anticholinergic Agents

Pharmacodynamic interactions involve the synergistic or antagonistic effects of drugs at their receptor sites. As a muscarinic antagonist, hexocyclium's interactions are most pronounced with drugs that either mimic or block the effects of acetylcholine (B1216132). drugbank.comnih.gov

When co-administered with other drugs possessing anticholinergic properties, hexocyclium (B1203108) can contribute to an increased risk of additive adverse effects. drugbank.com This is a result of the cumulative blockade of muscarinic receptors throughout the body. nih.gov Such interactions are not limited to other formal anticholinergic drugs but can also occur with agents from other classes that have secondary anticholinergic activity, such as some antidepressants and antihistamines. drugbank.com

Conversely, the therapeutic efficacy of hexocyclium can be diminished when used alongside cholinergic agonists. drugbank.com These agents increase the availability or action of acetylcholine, directly opposing the receptor blockade effect of hexocyclium. This can lead to a reduction in the intended therapeutic outcome of hexocyclium. drugbank.com For instance, drugs that inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, can increase acetylcholine levels and counteract hexocyclium's effects. kegg.jp

Table 1: Pharmacodynamic Interactions of Hexocyclium Metilsulfate with Cholinergic and Anticholinergic Agents

Interacting Agent Class Specific Drug Examples Potential Pharmacodynamic Outcome
Anticholinergic Agents Aclidinium, Amantadine, Clidinium, Darifenacin, Desipramine, Homatropine, Ipratropium (B1672105), Meclizine, Mepenzolate, Propantheline (B1209224), Tridihexethyl chloride Increased risk of additive anticholinergic effects. drugbank.comgoogle.com

| Cholinergic Agonists / Acetylcholinesterase Inhibitors | Ambenonium, Donepezil, Edrophonium, Huperzine A, Isoflurophate, Memantine, Neostigmine, Pyridostigmine | Decreased therapeutic efficacy of hexocyclium. drugbank.comkegg.jparchive.org |

Pharmacokinetic Interactions with Concomitant Medications

While comprehensive pharmacokinetic data for hexocyclium metilsulfate, such as metabolism and protein binding, are not widely available, some interactions affecting drug concentrations have been identified. drugbank.com Pharmacokinetic interactions alter the absorption, distribution, metabolism, or excretion of a drug, thereby changing its concentration and potential for effects.

Anticholinergic agents like hexocyclium can reduce gastrointestinal motility. drugbank.comnih.gov This slowing of transit time can theoretically affect the absorption of other co-administered drugs. A notable interaction involves certain diuretic medications. Research indicates that the serum concentration of specific thiazide and thiazide-like diuretics can be increased when they are taken concurrently with hexocyclium. drugbank.com This is likely due to the decreased gastrointestinal motility, which allows for an extended period for the diuretic to be absorbed. scribd.com

Table 2: Pharmacokinetic Interactions of Hexocyclium Metilsulfate

Interacting Drug Potential Pharmacokinetic Outcome
Chlorothiazide Increased serum concentration of Chlorothiazide. drugbank.com
Chlorthalidone Increased serum concentration of Chlorthalidone. drugbank.com
Hydrochlorothiazide Increased serum concentration of Hydrochlorothiazide. drugbank.com

Implications for Polypharmacy and Adverse Event Risk

Polypharmacy, the concurrent use of five or more medications, is common, particularly in older populations, and is associated with an increased risk of adverse drug events, hospitalization, and geriatric syndromes. nih.govlincoln.ac.uk The inclusion of a drug with a significant interaction profile like hexocyclium in a multi-drug regimen requires careful consideration due to the heightened risk of negative outcomes. drugbank.com

The primary concern with hexocyclium in a polypharmacy context is the potential for an additive anticholinergic burden. drugbank.com Many medications prescribed for various conditions in older adults, including certain antidepressants, antipsychotics, and medications for urinary incontinence, possess anticholinergic properties. nih.gov The cumulative effect of combining hexocyclium with these agents can increase the incidence and severity of anticholinergic adverse effects. drugbank.com As the number of medications increases, so does the combinatorial risk of predictable and unpredictable adverse outcomes. nih.gov The biophysiological changes associated with aging can also alter an individual's susceptibility to the effects of medications, further compounding the risks associated with polypharmacy. nih.gov

Therefore, the use of hexocyclium in patients on multiple medications, a common scenario in managing complex health conditions, significantly elevates the risk of drug-drug interactions and subsequent adverse events. drugbank.comnih.gov

Table of Mentioned Compounds

Compound Name
Acetylcholine
Aclidinium
Amantadine
Ambenonium
Chlorothiazide
Chlorthalidone
Clidinium
Darifenacin
Desipramine
Donepezil
Edrophonium
Hexocyclium metilsulfate
Homatropine
Huperzine A
Hydrochlorothiazide
Hydroflumethiazide
Ipratropium
Isoflurophate
Meclizine
Memantine
Mepenzolate
Neostigmine
Propantheline
Pyridostigmine

Advanced Analytical Methodologies for Hexocyclium Metilsulfate Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a quaternary ammonium (B1175870) compound like hexocyclium (B1203108) metilsulfate, specific chromatographic approaches are required to achieve effective separation and identification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a versatile and rapid technique for the qualitative analysis of hexocyclium metilsulfate. It is particularly useful for identity confirmation and as a preliminary screening tool. The separation on TLC plates is influenced by the choice of the stationary phase, mobile phase, and visualization reagent.

Due to the highly polar nature of quaternary ammonium compounds, standard silica (B1680970) gel plates can present challenges with tailing and poor migration. tandfonline.com However, by employing ion-pairing techniques, these issues can be overcome. tandfonline.com A general approach involves the use of silica gel plates where the hexocyclium cation forms a neutral ion pair with a suitable counter-ion, allowing for migration in less polar, non-aqueous solvent systems. tandfonline.com

Alternatively, silanized silica gel (reversed-phase) plates can be employed. A typical mobile phase for such applications might consist of a mixture of methanol, an aqueous salt solution like sodium acetate (B1210297), and acetone. nih.gov After development, the spots can be visualized using a suitable chromogenic agent, such as potassium iodoplatinate (B1198879) or Dragendorff's reagent, which are known to react with quaternary nitrogen-containing compounds to produce colored spots. tandfonline.comillinois.edu

Table 1: Illustrative TLC Systems for Quaternary Ammonium Compounds

Stationary Phase Mobile Phase Composition Visualization Reagent
Silica Gel Methanol with dissolved NaBr or NaI tandfonline.com Potassium Iodoplatinate tandfonline.com
Silanized Silica Gel Methanol-Sodium Acetate Solution-Acetone (65:35:20 v/v/v) nih.gov Potassium Triiodide Solution nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the definitive techniques for the quantitative analysis of hexocyclium metilsulfate, offering high resolution, sensitivity, and reproducibility. Method development for these quaternary ammonium compounds often involves reversed-phase or hydrophilic interaction liquid chromatography (HILIC) approaches.

In reversed-phase HPLC, a common strategy is the use of an ion-pairing agent in the mobile phase. The ion-pairing reagent, such as an alkyl sulfonate, forms a neuthis compound complex with the positively charged hexocyclium cation, enabling its retention on a non-polar stationary phase like a C18 or C8 column. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

More advanced UPLC methods can offer faster analysis times and improved resolution. For quaternary ammonium compounds, HILIC columns have shown excellent performance. HILIC is well-suited for polar compounds and uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase. An aqueous buffer, such as ammonium formate (B1220265), is commonly used to facilitate the separation. rsc.org The use of UPLC coupled with mass spectrometry (UPLC-MS) provides a highly sensitive and selective analytical platform. nih.gov

Table 2: Key Parameters in HPLC/UPLC Method Development for Quaternary Ammonium Compounds

Parameter Reversed-Phase HPLC HILIC UPLC
Stationary Phase C18, C8, Phenyl Amide, Cyano, Silica nih.gov
Mobile Phase (Aqueous) Buffered solution with ion-pairing agent Ammonium formate or acetate buffer rsc.org
Mobile Phase (Organic) Acetonitrile, Methanol Acetonitrile

| Detection | UV (210-220 nm), ELSD, MS | MS/MS nih.gov |

Spectrometric Approaches in Detection and Quantitation

Spectrometric techniques, particularly when coupled with chromatography, provide the high sensitivity and specificity required for the detection and quantitation of hexocyclium metilsulfate and its potential impurities.

Ultraviolet (UV) spectroscopy can be used for detection in HPLC, although the chromophore of hexocyclium metilsulfate may limit sensitivity. Detection is typically performed at lower wavelengths, in the range of 210-220 nm.

Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the preferred method for the definitive identification and trace-level quantitation of hexocyclium metilsulfate. nih.gov When coupled with HPLC or UPLC, it allows for the separation of the analyte from the matrix, followed by its highly specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.gov Electrospray ionization (ESI) is a suitable ionization technique for the polar, pre-charged hexocyclium molecule. Multiple reaction monitoring (MRM) mode in MS/MS can be utilized for enhanced selectivity and sensitivity in complex matrices. oregonstate.edu

Impurity Profiling and Stability Indicating Methods

Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of any unwanted chemicals present in the active pharmaceutical ingredient (API) or final drug product. nih.govpharmatutor.org The development of a stability-indicating analytical method is essential to demonstrate that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation. nih.gov

For hexocyclium metilsulfate, a stability-indicating HPLC or UPLC method must be able to separate the intact drug from any potential degradation products that may form under various stress conditions. Forced degradation studies are performed to generate these degradation products and validate the method's specificity. nih.govacdlabs.com These studies typically expose the drug substance to stress conditions such as:

Hydrolysis: Exposure to acidic, basic, and neuthis compound aqueous solutions.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Photolysis: Exposure to UV and visible light.

Thermal Stress: Heating the solid drug substance.

The developed chromatographic method is then used to analyze the stressed samples. The goal is to achieve baseline separation between the main peak of hexocyclium metilsulfate and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry is employed to ensure that the main peak is free from any co-eluting impurities. The insights gained from these studies are crucial for determining the intrinsic stability of the molecule and for establishing appropriate storage conditions and shelf-life. nih.govacdlabs.com

Table 3: Common Compounds Mentioned

Compound Name
Hexocyclium metilsulfate
Sodium Acetate
Sodium Bromide
Sodium Iodide
Acetonitrile
Methanol
Acetone
Ammonium Formate

Structure Activity Relationship Sar Studies of Hexocyclium Metilsulfate and Analogues

Identification of Key Structural Features for Muscarinic Receptor Antagonism

The antagonistic activity of hexocyclium (B1203108) metilsulfate at muscarinic acetylcholine (B1216132) receptors is not the result of a single molecular feature, but rather the synergistic contribution of several key structural components. The general structure of most antimuscarinic agents includes an ester and a basic amine group, separated by a carbon linker of two to four carbons jove.com. In hexocyclium, these foundational elements are present in a sophisticated arrangement that enhances its binding affinity and antagonist function.

The quaternary ammonium (B1175870) group is a critical feature for the intrinsic activity of many potent anticholinergics, including hexocyclium metilsulfate. This positively charged nitrogen atom is essential for the molecule's affinity for the muscarinic receptor, contributing to the binding energy pharmacy180.com. The presence of a quaternary ammonium salt generally confers higher potency compared to tertiary amine counterparts jove.com. This is demonstrated in studies of hexocyclium analogues, where the tertiary amine demethyl-derivatives show a 10 to 30-fold lower affinity for muscarinic receptors than the corresponding quaternary ammonium compounds.

The ester group , or in the case of hexocyclium, the hydroxyl group, also plays a crucial role. While many classic anticholinergics are esters of tropic acid and an amino alcohol, the presence of a hydroxyl group on the carbon adjacent to the bulky ring systems in hexocyclium is significant for its activity. This hydroxyl group can participate in hydrogen bonding with the receptor, a common interaction for potent anticholinergic agents.

The bulky lipophilic groups , specifically the cyclohexyl and phenyl rings, are instrumental in the antagonistic properties of hexocyclium. The presence of cyclic rings and aromatic groups enhances the binding of the antagonist to the receptor jove.com. These large groups are thought to bind to accessory hydrophobic regions on the muscarinic receptor, outside the acetylcholine binding site, thereby sterically hindering the binding of the agonist. The specific nature and orientation of these rings can influence both the potency and the receptor subtype selectivity of the antagonist. For instance, modifications to these rings, such as the introduction of substituents, can alter the binding profile. Studies on derivatives of sila-hexocyclium, a silicon-containing analogue of hexocyclium, have shown that the introduction of p-fluoro- and p-chloro-substituents on the phenyl ring leads to a decrease in affinity for all muscarinic receptor subtypes.

The carbon chain connecting the quaternary ammonium group to the bulky ring system provides the appropriate spatial orientation for these key features to interact optimally with the receptor. In most potent anticholinergic agents, this linker consists of two methylene (B1212753) units jove.com.

Comparative Analysis with Related Quaternary Ammonium Compounds

Hexocyclium metilsulfate belongs to the class of quaternary ammonium anticholinergic agents. A comparative analysis of hexocyclium with its structural analogues and other compounds in this class provides valuable insights into the subtle structural modifications that can lead to significant changes in pharmacological activity.

One of the most informative comparisons is with its silicon-containing analogue, sila-hexocyclium . In this derivative, the carbon atom at the center of the bulky groups is replaced by a silicon atom. Studies have shown that this C/Si exchange in hexocyclium does not significantly affect its affinity for muscarinic receptors. However, in a derivative of hexocyclium where an o-methoxy group is present on the phenyl ring, sila-substitution leads to a 2 to 3-fold increase in affinity for all muscarinic receptor subtypes. This suggests that the electronic and steric effects of the silicon atom can be beneficial in specific structural contexts.

Another important comparison is with the demethylated analogues of hexocyclium. As mentioned earlier, the removal of a methyl group from the quaternary nitrogen to form a tertiary amine results in a significant decrease in binding affinity. This highlights the critical role of the permanent positive charge of the quaternary ammonium group in the high-affinity binding of hexocyclium to the muscarinic receptor.

When compared to other clinically used quaternary ammonium anticholinergics like glycopyrrolate (B1671915) and ipratropium (B1672105) , hexocyclium shares the characteristic of being a potent muscarinic antagonist with limited ability to cross the blood-brain barrier due to its charged nature. This property reduces the incidence of central nervous system side effects. While direct, comprehensive comparative binding studies between hexocyclium and these specific agents are limited in the readily available literature, it is known that glycopyrrolate also binds to muscarinic receptors with high affinity and shows no significant selectivity between M1, M2, and M3 receptor subtypes nih.gov. Similarly, ipratropium binds to all receptor subtypes with almost the same high affinity nih.gov. Hexocyclium also demonstrates high affinity for multiple muscarinic receptor subtypes.

The following table summarizes the binding affinities (pKi values) of hexocyclium and its analogues for different muscarinic receptor subtypes, based on data from Waelbroeck et al. (1994). A higher pKi value indicates a higher binding affinity.

CompoundM1 Receptor pKiM2 Receptor pKiM3 Receptor pKiM4 Receptor pKi
Hexocyclium8.97.78.48.8
Sila-hexocyclium8.87.78.88.5
Demethyl-hexocyclium7.46.57.37.3
Demethyl-sila-hexocyclium7.36.47.47.2

Rational Design Principles for Novel Anticholinergic Agents

The knowledge gained from SAR studies of hexocyclium metilsulfate and related compounds provides a strong foundation for the rational design of new anticholinergic agents with improved properties, such as enhanced potency, greater receptor subtype selectivity, or a more favorable pharmacokinetic profile.

One of the key principles in the rational design of anticholinergics is the manipulation of the bulky, lipophilic groups to achieve receptor subtype selectivity. While hexocyclium itself is relatively non-selective, the observation that minor modifications, such as the introduction of substituents on the phenyl ring or the replacement of carbon with silicon, can alter the binding profile suggests that this region of the molecule is a prime target for modification. For example, the development of M1-selective antagonists is a major goal in the treatment of certain neurological disorders. By systematically modifying the structure of the hexocyclium scaffold and assessing the binding affinity for different muscarinic receptor subtypes, it may be possible to design novel compounds with a preference for the M1 receptor.

Another important concept in the rational design of anticholinergics is the "soft drug" approach. Soft drugs are designed to be active at their target site but are then rapidly metabolized to inactive and non-toxic compounds. This can help to minimize systemic side effects. While not directly applied to hexocyclium in the available literature, the principles could be used to design novel analogues. For instance, one could envision modifying the hexocyclium structure to include metabolically labile groups that would be cleaved in the systemic circulation, leading to a rapid inactivation of the drug after it has exerted its local effect.

Emerging Research Avenues and Future Perspectives for Hexocyclium Metilsulfate Analogues

Re-evaluation in Specific Gastrointestinal Pathologies

Anticholinergic and antispasmodic agents have long been a cornerstone in the symptomatic management of disorders characterized by smooth muscle spasm, most notably Irritable Bowel Syndrome (IBS). nih.govmedscape.commayoclinic.org Medications in this class function by inhibiting the action of acetylcholine (B1216132) at muscarinic receptors in the gut, leading to a reduction in intestinal smooth muscle contractions and pain. medscape.com Despite the introduction of newer drug classes, traditional antispasmodics continue to be widely utilized, and meta-analyses of available clinical trials suggest they remain effective for abdominal pain relief. nih.govnih.gov

However, the clinical utility of older, non-selective compounds is often limited by systemic anticholinergic side effects. nih.gov This has prompted a re-evaluation of the therapeutic strategy, moving away from broad-spectrum antagonists toward molecules with greater selectivity for the muscarinic receptor subtypes responsible for gastrointestinal motility, primarily the M3 receptor. The ongoing need for effective symptomatic relief in conditions like IBS-D (diarrhea-predominant IBS) ensures that the development of improved antispasmodics remains an active area of research. medscape.commayoclinic.org The focus is on designing analogues of compounds like hexocyclium (B1203108) that can provide targeted relief within the gastrointestinal tract without significant systemic absorption or activity at other muscarinic receptor sites, thereby improving the benefit-risk profile. nih.gov

Potential as a Research Tool for Muscarinic Receptor Biology

The complexity of the cholinergic system, with its five distinct muscarinic receptor subtypes (M1-M5), presents a significant challenge in pharmacology. nih.gov Highly selective ligands are invaluable as research tools to dissect the specific physiological and pathological roles of each receptor subtype. nih.gov Hexocyclium and its synthetic analogues have proven useful in this regard, helping to map the binding and functional properties of these receptors.

Comparative studies of hexocyclium and its silicon-containing analogue, sila-hexocyclium, have provided critical insights into receptor pharmacology. By systematically modifying the chemical structure and observing the resultant changes in receptor binding affinity, researchers can probe the structural requirements for receptor interaction. For instance, studies have meticulously compared the binding properties of various hexocyclium derivatives across M1, M2, M3, and M4 receptors. nih.govnih.gov These investigations reveal how specific chemical changes, such as the substitution of a carbon atom for a silicon atom (sila-substitution), can influence a molecule's affinity for different receptor subtypes. nih.gov

Such research is fundamental to building a comprehensive understanding of muscarinic receptor biology. The data generated from these studies help to validate receptor models and provide a rational basis for the design of novel therapeutic agents with tailored selectivity profiles. nih.gov

Compound/DerivativeModificationImpact on Muscarinic Receptor AffinityReference
Sila-hexocyclium Carbon/Silicon (C/Si) exchange in the core structure.Did not significantly affect overall affinity for muscarinic receptors compared to hexocyclium. nih.gov
o-Methoxy-sila-hexocyclium Sila-substitution and addition of an ortho-methoxy group.Increased affinity 2 to 3-fold for all studied muscarinic receptor subtypes (M1, M2, M3, M4). Showed marked selectivity for prejunctional M1/M4-like heteroreceptors in functional studies. nih.govnih.gov
p-Fluoro- and p-Chloro-derivatives of sila-hexocyclium Addition of a para-fluoro or para-chloro group to the sila-hexocyclium structure.Resulted in lower affinities for M1, M2, M3, and M4 receptor subtypes compared to the parent sila-hexocyclium. nih.gov
Demethyl-hexocyclium & Demethyl-sila-hexocyclium Removal of a methyl group, resulting in a tertiary amine instead of a quaternary ammonium (B1175870).Had 10 to 30-fold lower affinities for muscarinic receptors than their corresponding quaternary ammonium derivatives (hexocyclium and sila-hexocyclium). nih.govnih.gov

Development of Receptor-Selective Anticholinergic Derivatives

The primary goal in modern anticholinergic drug development is to achieve receptor subtype selectivity. The widespread distribution of muscarinic receptors throughout the body means that non-selective antagonists, like the original hexocyclium, inevitably produce off-target effects. The development of derivatives that can selectively target M3 receptors (prevalent in smooth muscle like the gut and bladder) while avoiding M1 receptors (in the central nervous system) or M2 receptors (in the heart) is a key objective. pnas.org

The study of hexocyclium analogues provides a clear illustration of this principle. Research into sila-hexocyclium and its derivatives has shown that even subtle structural modifications can dramatically alter receptor selectivity. nih.gov For example, while simple sila-substitution had little effect on affinity, the introduction of an o-methoxy group to sila-hexocyclium conferred a distinct selectivity profile, particularly for M1/M4-like receptors in certain tissues. nih.gov This demonstrates that the hexocyclium scaffold can be chemically modified to tune its interaction with different muscarinic receptor subtypes.

This structure-based approach, guided by molecular docking and an understanding of the subtle differences in the orthosteric binding pockets of receptor subtypes, is the foundation of modern drug design. pnas.org By starting with a known muscarinic antagonist scaffold, medicinal chemists can synthesize and test a library of new molecules, iteratively refining the structure to enhance potency and selectivity for the desired receptor target, such as the M1 or M3 subtype. nih.govpnas.orgvanderbilt.edu This strategy aims to create new therapeutic agents that maximize efficacy on the target organ while minimizing the side effects associated with older, non-selective drugs.

Q & A

(Basic) What analytical techniques are recommended for verifying the purity and structural integrity of Hexocyclium metilsulfate in experimental preparations?

To ensure purity and structural fidelity, researchers should employ high-performance liquid chromatography (HPLC) for quantitative analysis of impurities and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Hexocyclium metilsulfate’s molecular formula (C₁₈H₂₀N₂O₄S) and distinct spectral features (e.g., UV-Vis absorption) can aid in identification . Melting point determination (200–210°C) and solubility profiling (1:2 in water, negligible in ether) are additional quality-control steps .

(Basic) How can researchers design in vitro assays to assess the antimuscarinic activity of Hexocyclium metilsulfate?

Standard protocols involve isolated tissue preparations , such as guinea pig ileal smooth muscle, to measure competitive antagonism at muscarinic receptors. Functional assays using acetylcholine as an agonist can quantify pA₂ values , reflecting receptor affinity. Hexocyclium’s selectivity for smooth muscle over cardiac receptors (e.g., ileal pA₂ ≈ 8.2 vs. cardiac pA₂ ≈ 6.5) should be validated via dose-response curves .

(Advanced) What methodological considerations are critical when comparing the muscarinic receptor subtype selectivity of Hexocyclium metilsulfate and its structural analogs?

Researchers must standardize receptor subtype expression models (e.g., transfected cell lines vs. native tissues) to avoid variability. For sila-hexocyclium derivatives, modifications like silicon-for-carbon substitution alter steric and electronic properties, impacting subtype selectivity (e.g., M₃ vs. M₂). Functional assays (e.g., calcium mobilization) paired with radioligand binding studies (³H-N-methylscopolamine) are essential to resolve subtype-specific affinity .

(Advanced) How should researchers address discrepancies in reported pA₂ values for Hexocyclium metilsulfate across different experimental models?

Discrepancies often arise from tissue-specific receptor density or assay conditions (e.g., buffer pH, temperature). To mitigate this:

  • Use Schild regression analysis with at least three agonist concentrations.
  • Validate results across multiple tissues (e.g., ileum, atrium) and species.
  • Control for metabolites or degradation products via stability studies .

(Basic) What are the key physicochemical properties of Hexocyclium metilsulfate that influence its solubility and formulation in pharmacological studies?

Hexocyclium metilsulfate is a quaternary ammonium compound with high water solubility (1:2 ratio in water) due to its ionic sulfonate group. Its negligible solubility in ether and ethanol necessitates aqueous-based formulations. The melting point (200–210°C) and molecular weight (428.59 g/mol) are critical for determining storage stability and dissolution kinetics .

(Advanced) What strategies can be employed to enhance the selectivity of Hexocyclium derivatives for specific muscarinic receptor subtypes?

Structural modifications such as:

  • Introducing amide groups to alter hydrogen-bonding interactions (e.g., Compound 5 in Table 1 of shows improved ileal selectivity).
  • Substituting the cyclohexyl group with bulkier hydrophobic moieties to exploit receptor pocket differences.
  • Utilizing molecular docking simulations to predict binding poses relative to M₃ receptor crystal structures .

(Basic) How is Hexocyclium metilsulfate’s role in calcium signaling pathways characterized?

Hexocyclium inhibits muscarinic receptor-mediated calcium mobilization in smooth muscle cells, as evidenced by reduced intracellular Ca²⁺ flux in response to acetylcholine. This aligns with its classification in the KEGG Calcium Signaling Pathway (Entry D01003), where it antagonizes Gq-coupled M₃ receptors, blocking IP₃-dependent calcium release .

(Advanced) What experimental designs are recommended to resolve contradictions in in vivo vs. in vitro efficacy data for Hexocyclium metilsulfate?

  • Conduct pharmacokinetic profiling to assess bioavailability and tissue penetration.
  • Compare ex vivo tissue responses (e.g., isolated bladder) with in vivo functional outcomes (e.g., urinary retention assays).
  • Use knockout mouse models (e.g., M₃ receptor-deficient) to isolate subtype-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tral
Reactant of Route 2
Reactant of Route 2
Tral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.